Thiophene, 3,4-diethyl-2,5-diphenyl-
Description
Contextualization within Substituted Thiophene (B33073) Chemistry and Conjugated Systems
Thiophene is an aromatic heterocyclic compound, and its chemistry is a cornerstone of modern organic materials research. wikipedia.orgderpharmachemica.com The sulfur atom in the thiophene ring possesses lone pairs of electrons, with one pair participating in the aromatic π-system, rendering the ring electron-rich. nih.gov This electronic characteristic makes thiophene more reactive than benzene (B151609) in electrophilic substitution reactions. nih.gov
In the context of advanced materials, thiophene is most valued as a building block for π-conjugated systems. numberanalytics.com When thiophene units are linked together, they form oligothiophenes or polythiophenes, which are polymers that can conduct electricity. wikipedia.orgnumberanalytics.com The degree of π-conjugation along the backbone of these materials dictates their electronic and optical properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgrsc.org
The properties of these conjugated systems can be precisely controlled by attaching various functional groups (substituents) to the thiophene ring. rsc.org This functionalization not only modifies the electronic landscape of the molecule but also influences its physical properties like solubility and solid-state packing, which are critical for processing and device fabrication. rsc.orgrsc.org
Significance of Phenyl and Alkyl Substitutions on Thiophene Cores in Molecular Design
The specific placement of phenyl and ethyl groups on the thiophene core in 3,4-diethyl-2,5-diphenylthiophene is a deliberate molecular design strategy aimed at optimizing its material properties.
Phenyl Groups at the 2,5-positions: Attaching phenyl groups to the alpha-positions (2- and 5-positions) of the thiophene ring extends the π-conjugated system. acs.org This extension generally leads to a smaller HOMO-LUMO gap, which causes the material to absorb light at longer wavelengths. This is a key strategy for developing materials for organic solar cells and other optoelectronic devices. acs.org The phenyl substituents also influence intermolecular π-π stacking interactions in the solid state, which is crucial for efficient charge transport in thin-film devices. juniperpublishers.com
Ethyl Groups at the 3,4-positions: The introduction of alkyl chains, such as the ethyl groups at the beta-positions (3- and 4-positions), primarily serves to enhance the material's solubility in common organic solvents. rsc.org Good solubility is essential for solution-based processing techniques like spin-coating or inkjet printing, which are cost-effective methods for fabricating large-area electronic devices. These alkyl groups also create steric hindrance that can prevent excessive aggregation and control the molecular packing in the solid state, further influencing the material's electronic performance. rsc.orgjcu.edu.au
The combination of these substituents aims to create a material that balances desirable electronic properties (from the diphenyl groups) with good processability (from the diethyl groups).
Overview of Current Research Landscape for Thiophene, 3,4-diethyl-2,5-diphenyl- Analogues
While specific research focusing exclusively on 3,4-diethyl-2,5-diphenylthiophene is not extensively documented in mainstream literature, the principles of its design are well-established through studies of its analogues. The research landscape is rich with examples of thiophenes featuring various alkyl and aryl substitution patterns, each designed to probe structure-property relationships. nih.gov
For instance, the analogue 3,4-dimethyl-2,5-diphenylthiophene (B428880) has been synthesized and is available for research, indicating interest in this substitution pattern. spectrabase.com Other research has explored the synthesis of molecules like 2,5-diphenyl-3,4-di(phenylethenyl)thiophene, which features even more extended conjugation. jcsp.org.pk
The broader field focuses on creating diverse libraries of substituted oligothiophenes and studying how systematic changes in the substituents affect device performance. juniperpublishers.comrsc.org Common synthetic strategies to access such molecules include metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Kumada couplings, which allow for the precise installation of different aryl and alkyl groups onto the thiophene core. numberanalytics.comjcu.edu.aunih.gov This body of work collectively demonstrates that the strategic functionalization of a thiophene core is a powerful method for developing new generations of organic semiconducting materials. researchgate.netjuniperpublishers.com
Data Tables
Table 1: Physicochemical Properties of Thiophene and General Effects of Substitution
| Property | Thiophene (Parent Compound) | Effect of 2,5-Diphenyl Substitution | Effect of 3,4-Diethyl Substitution |
| Formula | C₄H₄S wikipedia.org | Increases carbon and hydrogen content significantly. | Further increases carbon and hydrogen content. |
| Molecular Weight | 84.14 g/mol nih.gov | Substantial increase. | Further increase. |
| Appearance | Colorless liquid wikipedia.org | Typically a solid. | Typically a solid. |
| Boiling Point | 84 °C wikipedia.org | Significantly higher. | Significantly higher. |
| Solubility | Soluble in organic solvents, insoluble in water. nih.gov | Solubility in nonpolar solvents may decrease. | Improves solubility in common organic solvents. rsc.org |
| π-Conjugation | Aromatic 6π electron system. nih.gov | Extends the π-conjugated system. acs.org | Minor electronic effect, primarily steric. |
| HOMO-LUMO Gap | Relatively large. | Decreases the energy gap. rsc.org | Minor influence compared to aryl groups. |
Table 2: Common Synthetic Routes to Substituted Thiophenes
| Synthesis Method | Description | Typical Reactants | Reference(s) |
| Paal-Knorr Synthesis | A classic method involving the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. | 1,4-diketones, Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. | wikipedia.org, researchgate.net |
| Gewald Reaction | A multi-component reaction that produces 2-aminothiophenes, which can be further modified. | A ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. | wikipedia.org, derpharmachemica.com |
| Suzuki Coupling | A versatile palladium-catalyzed cross-coupling reaction to form carbon-carbon bonds. | A thienyl-boronic acid (or ester) and an aryl halide. | numberanalytics.com, nih.gov |
| Stille Coupling | A palladium-catalyzed cross-coupling reaction using organotin compounds. | An organostannane (e.g., thienyl-tributyltin) and an aryl halide. | numberanalytics.com, nih.gov |
| Kumada Coupling | A nickel- or palladium-catalyzed cross-coupling reaction involving a Grignard reagent. | A thienyl-Grignard reagent and an aryl/alkyl halide, or vice-versa. | nih.gov, jcu.edu.au |
Properties
CAS No. |
101306-10-9 |
|---|---|
Molecular Formula |
C20H20S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3,4-diethyl-2,5-diphenylthiophene |
InChI |
InChI=1S/C20H20S/c1-3-17-18(4-2)20(16-13-9-6-10-14-16)21-19(17)15-11-7-5-8-12-15/h5-14H,3-4H2,1-2H3 |
InChI Key |
DFPDXKJFCKLSMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1CC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Spectroscopic and Photophysical Characterization of Thiophene, 3,4 Diethyl 2,5 Diphenyl
Electronic Absorption and Emission Spectroscopy for π-Conjugated Systems
Thiophene (B33073) derivatives containing phenyl substituents are known to be π-conjugated systems, which typically exhibit strong absorption in the UV-visible region. The electronic transitions in these systems are generally of a π-π* nature. The presence of ethyl groups at the 3 and 4 positions would likely have a minor electronic effect compared to the phenyl groups at the 2 and 5 positions, which extend the π-conjugation.
Analysis of Solvatochromic Shifts and Solvent Effects on Photoluminescence
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect is dependent on the change in the dipole moment of the molecule upon electronic excitation. For a non-polar or weakly polar molecule, the solvatochromic shifts are often minimal. However, if "Thiophene, 3,4-diethyl-2,5-diphenyl-" were to exhibit some degree of intramolecular charge transfer character in its excited state, its absorption and emission spectra would be expected to shift with solvent polarity. A study on 3,4-diphenylthiophene, a structurally related compound, indicated that the choice of solvent influences its spectroscopic properties guidechem.com. Without experimental data, the direction and magnitude of any potential solvatochromic shifts for the title compound remain unknown.
Determination of Fluorescence Quantum Yields in Solution and Solid State
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. Many thiophene derivatives are known to be fluorescent. The quantum yield can be significantly influenced by the molecular structure and the surrounding environment (solvent or solid state). The phenyl groups at the 2 and 5 positions could enhance fluorescence due to the extended π-system. However, rotational freedom of the phenyl groups can also lead to non-radiative decay pathways, potentially lowering the quantum yield in solution. In the solid state, restricted molecular motion can sometimes lead to an increase in fluorescence quantum yield, a phenomenon known as aggregation-induced emission (AIE). Specific quantum yield values for "Thiophene, 3,4-diethyl-2,5-diphenyl-" in either solution or the solid state have not been reported.
Time-Resolved Fluorescence Studies and Excited State Dynamics
Time-resolved fluorescence spectroscopy provides information about the lifetime of the excited state and the various dynamic processes that occur after photoexcitation. For similar phenyl-substituted thiophenes, excited-state relaxation often involves rapid structural reorganization and can include processes like intersystem crossing to the triplet state amazonaws.com. Studies on related molecules like 2,5-dimethylthiophene (B1293386) have shown complex excited-state dynamics with multiple decay components corresponding to different relaxation channels researchgate.netgoogle.com. The specific lifetimes and dynamic pathways for "Thiophene, 3,4-diethyl-2,5-diphenyl-" would need to be determined experimentally.
Electrochemical Characterization and Redox Properties
Electrochemical methods are crucial for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key parameters for applications in organic electronics.
Cyclic Voltammetry for HOMO-LUMO Energy Level Determination
Cyclic voltammetry (CV) is a standard technique used to measure the oxidation and reduction potentials of a molecule. From the onset potentials of the first oxidation and reduction peaks, the HOMO and LUMO energy levels can be estimated researchgate.netnih.gov. For a π-conjugated molecule like "Thiophene, 3,4-diethyl-2,5-diphenyl-", one would expect to observe at least one reversible or quasi-reversible oxidation wave corresponding to the removal of an electron from the HOMO. The determination of the reduction potential (and thus the LUMO level) can sometimes be more challenging and may require specific experimental conditions. No cyclic voltammetry data for this specific compound has been found in the literature.
Influence of Substituents on Oxidation and Reduction Potentials
The substituents on the thiophene ring have a significant impact on its redox properties. The electron-donating nature of the two ethyl groups at the 3 and 4 positions would be expected to lower the oxidation potential (make it easier to oxidize) by raising the HOMO energy level compared to an unsubstituted diphenylthiophene. The phenyl groups at the 2 and 5 positions extend the conjugation, which generally stabilizes the radical cation formed upon oxidation and can also influence the redox potentials. The precise quantitative effect of this specific substitution pattern on the oxidation and reduction potentials of the thiophene core remains to be experimentally determined.
Computational and Theoretical Investigations of Thiophene, 3,4 Diethyl 2,5 Diphenyl
Density Functional Theory (DFT) for Molecular and Electronic Structure Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used approach for calculating the properties of molecules, including their geometry and electronic characteristics. DFT methods, such as the B3LYP functional, are frequently employed to explore the relationship between the geometry and electronic properties of chemical compounds. nih.govnih.gov
Geometry optimization is a fundamental DFT calculation that determines the lowest-energy three-dimensional arrangement of atoms in a molecule. For π-conjugated systems like Thiophene (B33073), 3,4-diethyl-2,5-diphenyl-, this analysis reveals critical information about the planarity of the molecule and the rotational barriers of its constituent parts.
In related 2,5-diphenylthiophene derivatives, a key structural parameter is the dihedral angle between the central thiophene ring and the flanking phenyl groups. researchgate.net The degree of twisting at these linkages influences the extent of π-electron delocalization across the molecule, which in turn affects its electronic and optical properties. The ethyl groups at the 3 and 4 positions of the thiophene ring also have specific spatial orientations that are determined through energy minimization calculations. These calculations help identify the most stable conformer, which is crucial for subsequent electronic property analyses.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.govmdpi.com The HOMO energy is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy corresponds to its ability to accept electrons (its electron affinity). mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. nih.gov A smaller gap generally suggests higher chemical reactivity and polarizability. nih.gov For π-conjugated molecules like Thiophene, 3,4-diethyl-2,5-diphenyl-, the HOMO-LUMO gap corresponds to the energy of the lowest-lying π-π* electronic transition. In studies of similar donor-π-acceptor chromophores based on 2,5-diphenylthiophene linkers, HOMO-LUMO gaps have been determined both computationally via DFT and experimentally through cyclic voltammetry, often showing good correspondence. researchgate.netrsc.org
Table 1: Representative Frontier Orbital Energies for Substituted Thiophene Systems
| Compound Class | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Calculated Band Gap (Eg) (eV) |
|---|---|---|---|
| Thiophene-based Azomethines | -5.46 to -5.17 | -3.86 to -3.60 | < 1.7 |
Note: This table presents typical ranges for related compound classes to provide context. Actual values for Thiophene, 3,4-diethyl-2,5-diphenyl- would require specific calculation.
DFT calculations also allow for the visualization of the spatial distribution of the HOMO and LUMO across the molecular framework. In π-conjugated systems, these orbitals are typically delocalized over the entire conjugated backbone. For Thiophene, 3,4-diethyl-2,5-diphenyl-, it is expected that both the HOMO and LUMO would be distributed across the central thiophene ring and the two phenyl substituents.
The HOMO is often associated with the electron-donating regions of a molecule, while the LUMO is concentrated on the electron-accepting portions. mdpi.com In the symmetrical structure of Thiophene, 3,4-diethyl-2,5-diphenyl-, the electron density of the HOMO would likely be significant along the entire phenyl-thiophene-phenyl axis. The LUMO would have a similar distribution but with a different nodal pattern. Analysis of the molecular orbitals reveals that they are composed primarily of the p-orbitals of the carbon and sulfur atoms that form the π-system.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.org It has become a standard computational tool for predicting optical properties, such as UV-visible absorption and emission spectra. rsc.org The method is effective for studying low-lying valence excited states in organic molecules. github.io
TD-DFT calculations are widely used to predict the vertical excitation energies of molecules, which correspond to the maxima in their absorption spectra (λmax). The calculations identify the electronic transitions between different molecular orbitals, such as the transition from the HOMO to the LUMO. The energy of this transition is directly related to the wavelength of light the molecule absorbs.
For thiophene-based polymeric systems, TD-DFT has been used to attribute absorption bands to specific electronic processes, such as π-π* transitions of the polymer backbone and intramolecular charge-transfer (ICT) processes. acs.org The accuracy of TD-DFT predictions can depend on the choice of the exchange-correlation functional, and results are often compared with experimental data to validate the computational model. nih.gov
Intramolecular Charge Transfer (ICT) is a process where photoexcitation causes a significant redistribution of electron density within a molecule. diva-portal.org This phenomenon is particularly important in "push-pull" or donor-acceptor systems. While Thiophene, 3,4-diethyl-2,5-diphenyl- is a symmetrical molecule, the concept of charge redistribution upon excitation is still relevant.
TD-DFT can be used to analyze the nature of excited states and quantify the extent of charge transfer. By comparing the electron density distribution of the ground state (calculated by DFT) with that of an excited state (calculated by TD-DFT), it is possible to characterize the charge redistribution. In related thiophene-π-conjugated molecules, TD-DFT calculations have been performed to investigate ICT states, revealing that the excited states can involve significant changes in the molecular geometry and a substantial shift in electron density from one part of the molecule to another. diva-portal.org This charge transfer character is often supported by experimental observations, such as large Stokes shifts in fluorescence spectra. diva-portal.org
Exciton (B1674681) Dynamics and Charge Carrier Studies
Exciton dynamics, which govern the behavior of electron-hole pairs generated upon photoexcitation, are often investigated using time-dependent density functional theory (TDDFT). These calculations can predict the nature and energy of electronic transitions, as well as the coupling between different excited states. The dominant effect in exciton coupling is typically the Coulomb interaction between the transition densities of localized excitations. nih.gov Subsystem TDDFT can be a valuable tool to analyze the exciton coupling mechanism by distinguishing between direct and indirect effects. nih.gov
Charge carrier studies focus on the ability of a material to transport electrons and holes. Theoretical models, often based on density functional theory (DFT) and Marcus theory, are employed to calculate key parameters like reorganization energy and electronic coupling between adjacent molecules. A low reorganization energy and strong electronic coupling are desirable for efficient charge transport. For instance, studies on thiophene-substituted diketopyrrolopyrrole copolymers have utilized steady-state and non-quasi-static measurements to understand charge transport, which can be explained by a Multiple-Trap-and-Release model. rsc.org Computational analysis of thiophene-substituted naphthyridine crystalline materials has shown that these systems can self-assemble into one-dimensional stacking motifs, creating channels for efficient charge propagation. herts.ac.uk Theoretical investigations on thienocoronene derivatives have indicated that the introduction of thiophene rings can enhance charge-transport performance. scielo.br
Interactive Table: Example Charge Transport Parameters for Thiophene Derivatives (Note: This data is illustrative and not specific to Thiophene, 3,4-diethyl-2,5-diphenyl-)
| Compound Family | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Reorganization Energy (eV) |
| Diketopyrrolopyrrole-Thiophene Copolymers | > 2 | - | Low |
| Thiophene-Substituted Naphthyridines | High (Predicted) | - | - |
| Thienocoronenes | Variable | Variable | Dependent on structure |
Molecular Electrostatic Potential (MESP) Analysis for Reactive Sites
Molecular Electrostatic Potential (MESP) analysis is a valuable computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP surface maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. wolfram.comlibretexts.org
In an MESP map, regions of negative potential (typically colored in shades of red) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. Green and yellow regions represent areas of neutral or near-neutral potential.
For thiophene and its derivatives, the sulfur atom, with its lone pairs of electrons, and the π-system of the thiophene ring generally exhibit negative electrostatic potential, making them likely sites for electrophilic attack. The electrostatic potential distribution is influenced by the nature and position of substituents on the thiophene ring. jchps.com For instance, in 2-methoxythiophene, the distribution of electrostatic potential depends on the substitution. dergipark.org.tr MESP analysis of various thiophene derivatives has been used to understand their antibacterial potential by identifying key reactive sites. researchgate.net
Interactive Table: Predicted Reactive Sites on a Generic Substituted Thiophene
| Region | Electrostatic Potential | Predicted Reactivity |
| Sulfur Atom | Negative | Electrophilic Attack |
| Thiophene Ring (π-system) | Negative | Electrophilic Attack |
| Phenyl Ring (π-system) | Generally Negative | Electrophilic Attack |
| Hydrogen Atoms | Positive | Nucleophilic Attack |
Global Chemical Reactivity Descriptors (GCRD)
Global Chemical Reactivity Descriptors (GCRDs) are a set of conceptual DFT-based indices that provide quantitative measures of the reactivity and stability of a molecule. nih.gov These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The key GCRDs include:
HOMO-LUMO Energy Gap (ΔE): A larger energy gap implies higher kinetic stability and lower chemical reactivity. mdpi.comajchem-a.com
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): The resistance of a molecule to change its electron distribution (η = (I - A) / 2). A hard molecule has a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). A soft molecule has a small HOMO-LUMO gap. mdpi.com
Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).
These descriptors are instrumental in predicting the chemical behavior of compounds. mdpi.com For example, a molecule with a high HOMO energy is a good electron donor, while one with a low LUMO energy is a good electron acceptor. mdpi.com Theoretical studies on various organic molecules, including thiophene derivatives, frequently report these parameters to characterize their reactivity. dergipark.org.trajchem-a.com
Interactive Table: Example Global Chemical Reactivity Descriptors (Note: Values are illustrative and not specific to Thiophene, 3,4-diethyl-2,5-diphenyl-)
| Descriptor | Formula | Typical Value Range (eV) | Interpretation |
| HOMO Energy | EHOMO | -5 to -7 | Electron donating ability |
| LUMO Energy | ELUMO | -1 to -3 | Electron accepting ability |
| Energy Gap | ELUMO - EHOMO | 3 to 5 | Chemical stability and reactivity |
| Electronegativity | -(EHOMO + ELUMO)/2 | 3 to 5 | Ability to attract electrons |
| Chemical Hardness | (ELUMO - EHOMO)/2 | 1.5 to 2.5 | Resistance to charge transfer |
| Chemical Softness | 1 / (2η) | 0.2 to 0.33 | Ease of charge transfer |
| Electrophilicity Index | μ² / (2η) | 1 to 3 | Electrophilic character |
Solid State Structure and Intermolecular Interactions of Thiophene, 3,4 Diethyl 2,5 Diphenyl
Molecular Packing Motifs in the Solid State
Influence of Ethyl and Phenyl Substituents on Packing Density and Intermolecular Contacts
Further research would require access to specialized, proprietary crystallographic databases or the undertaking of a new experimental study to synthesize, crystallize, and analyze Thiophene (B33073), 3,4-diethyl-2,5-diphenyl- via single-crystal X-ray diffraction.
Intermolecular Interactions (e.g., CH-π interactions, hydrogen bonding, van der Waals forces)
In the solid state, the crystal packing of organic molecules is governed by a variety of non-covalent interactions. For Thiophene, 3,4-diethyl-2,5-diphenyl-, the following interactions are expected to be significant:
CH-π Interactions: These interactions would likely play a crucial role in the crystal packing. The hydrogen atoms of the ethyl groups and the phenyl rings can interact with the π-electron clouds of the thiophene and phenyl rings of neighboring molecules. The orientation of the phenyl rings relative to the thiophene core would influence the geometry and strength of these interactions.
π-π Stacking: Interactions between the aromatic rings (phenyl-phenyl, phenyl-thiophene) are expected. The degree of overlap and the distance between the rings would be determined by the steric hindrance imposed by the ethyl and phenyl substituents. In many substituted thiophenes, these stacking interactions are a dominant force in the crystal lattice formation.
Hydrogen Bonding: Conventional hydrogen bonding is not anticipated for Thiophene, 3,4-diethyl-2,5-diphenyl- as it lacks classical hydrogen bond donors (like O-H or N-H). However, weak C-H···S or C-H···π interactions can be considered a form of weak hydrogen bonding.
The interplay of these forces dictates the final three-dimensional arrangement of the molecules in the crystal. The steric bulk of the diethyl and diphenyl substituents would prevent a perfectly planar co-facial π-stacking, likely leading to a twisted or herringbone packing motif.
Relationship between Solid-State Packing and Electronic/Photophysical Properties
The arrangement of molecules in the solid state has a profound impact on the material's electronic and photophysical properties. The degree of intermolecular electronic coupling, which is determined by the proximity and orientation of adjacent molecules, governs charge transport and luminescence behavior.
Influence on Electronic Properties: The efficiency of charge transport in organic semiconductors is highly dependent on the orbital overlap between neighboring molecules. A close and ordered packing, such as that found in some π-stacked systems, facilitates efficient charge hopping. For Thiophene, 3,4-diethyl-2,5-diphenyl-, the twisted conformation induced by the bulky substituents would likely reduce the effective π-orbital overlap, which could result in lower charge carrier mobility compared to more planar analogues. The electronic band gap of the material is also influenced by the degree of intermolecular interaction in the solid state.
Influence on Photophysical Properties: The fluorescence quantum yield and emission wavelength are sensitive to the molecular environment. In the solid state, aggregation-caused quenching (ACQ) is a common phenomenon where close packing leads to the formation of non-emissive excimers, reducing the fluorescence efficiency. Conversely, some thiophene derivatives exhibit aggregation-induced emission (AIE), where restricted intramolecular rotation in the solid state enhances emission. The specific packing of Thiophene, 3,4-diethyl-2,5-diphenyl- would determine whether it exhibits ACQ or AIE characteristics. The presence of significant intermolecular interactions can also lead to shifts in the emission spectra compared to the molecule in solution.
Without experimental data, a definitive correlation for Thiophene, 3,4-diethyl-2,5-diphenyl- cannot be established. However, the general principles observed in related compounds suggest that the steric hindrance from the ethyl and phenyl groups would lead to a non-planar molecular conformation and a crystal packing that balances π-π and CH-π interactions, ultimately governing its potential applications in organic electronics and photonics.
Application Oriented Research of Thiophene, 3,4 Diethyl 2,5 Diphenyl in Organic Electronics and Photonics
Organic Semiconductor Research
Thiophene (B33073) and its derivatives are fundamental building blocks for organic semiconductors, which are utilized in a variety of electronic applications, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The performance of these devices is intrinsically linked to the molecular structure of the organic material.
Charge transport in substituted thiophenes, and organic semiconductors in general, occurs via a hopping mechanism between adjacent molecules in the solid state. This process is highly dependent on the degree of intermolecular electronic coupling and the energetic barrier for charge transfer. For efficient charge transport, a high degree of molecular order and significant overlap of the π-orbitals between neighboring molecules are crucial.
The introduction of substituents onto the thiophene ring, such as the ethyl and phenyl groups in Thiophene, 3,4-diethyl-2,5-diphenyl- , plays a critical role in influencing the solid-state packing and, consequently, the charge transport properties. The ethyl groups at the 3 and 4 positions can influence the solubility and the intermolecular stacking, while the phenyl groups at the 2 and 5 positions extend the π-conjugated system. The planarity of the molecule is a key factor; a more planar backbone generally leads to closer π-π stacking and improved charge mobility. However, the phenyl groups can twist out of the plane of the thiophene ring, which could disrupt this planarity and affect intermolecular interactions.
The design of high-performance organic semiconductors for OFETs revolves around optimizing several molecular parameters to enhance charge carrier mobility. For a p-type semiconductor, which is common for thiophene-based materials, efficient hole transport is desired.
Key design considerations that would be relevant for Thiophene, 3,4-diethyl-2,5-diphenyl- include:
Molecular Packing: A well-ordered crystalline structure with significant π-π stacking is paramount for high mobility. The ethyl and phenyl substituents will dictate the preferred packing motif (e.g., herringbone or co-facial π-stacking). For instance, some diphenyl-substituted thienoacenes have been shown to exhibit a herringbone packing structure, which can support efficient two-dimensional charge transport. elsevierpure.com
Frontier Molecular Orbital (FMO) Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical for efficient charge injection from the electrodes and for air stability. The HOMO level should be well-matched with the work function of the source/drain electrodes (typically gold) to minimize the charge injection barrier. The phenyl groups in Thiophene, 3,4-diethyl-2,5-diphenyl- would be expected to influence these energy levels.
Solubility and Processability: The ethyl groups on the thiophene ring are likely to enhance the solubility of the molecule in organic solvents. This is a crucial feature for solution-based fabrication techniques like spin-coating or printing, which are cost-effective methods for producing large-area electronic devices. mdpi.com
Without experimental data, the charge carrier mobility of Thiophene, 3,4-diethyl-2,5-diphenyl- remains speculative. However, studies on similar fused thiophene systems have demonstrated that hole mobilities can be achieved in the range of 0.005 to over 1 cm²/Vs depending on the specific molecular structure and device fabrication conditions. mdpi.com
Conjugation Length: The phenyl groups at the 2 and 5 positions of Thiophene, 3,4-diethyl-2,5-diphenyl- extend the π-conjugated system beyond the central thiophene ring. A longer effective conjugation length generally leads to a smaller HOMO-LUMO gap, which results in a red-shift in the material's absorption spectrum. This is a key parameter for tuning the optical and electronic properties of the material.
While no specific data exists for Thiophene, 3,4-diethyl-2,5-diphenyl- , research on other substituted thiophenes has shown that controlling planarity is a key strategy for optimizing electronic properties.
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials
Thiophene derivatives are also widely used in the emissive layer of OLEDs due to their high fluorescence quantum yields and tunable emission colors. beilstein-journals.org
The emission color of a fluorescent material is determined by its HOMO-LUMO gap. For blue and green emitters, a relatively wide bandgap is required. The design of such emitters often involves creating a rigid and planar molecular structure to minimize non-radiative decay pathways and enhance fluorescence efficiency.
For Thiophene, 3,4-diethyl-2,5-diphenyl- , its potential as an emitter would depend on its photoluminescent properties in the solid state. The extended conjugation provided by the phenyl groups would influence its emission wavelength. Donor-acceptor structures are often employed to tune emission colors and enhance quantum efficiencies in OLEDs. beilstein-journals.org While Thiophene, 3,4-diethyl-2,5-diphenyl- does not have strong built-in donor-acceptor character, the electronic nature of the phenyl and ethyl substituents would modulate the electronic properties of the thiophene core.
To achieve efficient blue or green emission, it is often necessary to suppress intermolecular interactions that can lead to aggregation-caused quenching of fluorescence in the solid state. The ethyl groups in Thiophene, 3,4-diethyl-2,5-diphenyl- could play a role in preventing close co-facial packing, which might be beneficial for maintaining high solid-state luminescence.
The ability to be processed from solution is a significant advantage for organic materials in the fabrication of large-area and flexible optoelectronic devices. The ethyl groups in Thiophene, 3,4-diethyl-2,5-diphenyl- are anticipated to impart good solubility in common organic solvents. This would allow for the formation of thin films via techniques such as spin-coating, dip-coating, or inkjet printing.
The quality of the thin film is critical for device performance. The morphology of the film, including its uniformity, crystallinity, and surface roughness, is influenced by the solvent, deposition speed, and any post-deposition annealing treatments. For OLED applications, a smooth and amorphous or microcrystalline film is often desired to prevent pinholes and ensure uniform light emission. For OFETs, a highly crystalline film with large, well-interconnected domains is preferable for efficient charge transport. researchgate.net The self-assembly properties of Thiophene, 3,4-diethyl-2,5-diphenyl- during the film formation process would be a key determinant of its suitability for either application.
Role of Donor-Acceptor (D-π-A) Architectures
The integration of thiophene units into donor-acceptor (D-π-A) architectures is a widely adopted strategy for developing advanced organic electronic materials. In these systems, electron-donating (D) and electron-accepting (A) moieties are linked by a π-conjugated spacer, often containing thiophene rings, to facilitate intramolecular charge transfer (ICT). nih.gov This ICT process is fundamental to the electronic and photophysical properties of the molecules, influencing their application in devices like organic light-emitting diodes and photovoltaics. nih.gov
In the context of nonlinear optics, the NLO response in D-π-A systems is heavily dependent on the charge transfer from the donor to the acceptor through the π-spacer. nih.gov Theoretical studies on derivatives with a complex thiophene-containing donor core show that the location of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) densities on the donor and acceptor parts, respectively, is critical for achieving significant NLO effects. nih.gov
Organic Photovoltaics (OPVs) and Solar Cell Components
Thiophene and its derivatives are cornerstone materials for the active layer in organic photovoltaics (OPVs). mdpi.com Their utility stems from their excellent semiconducting properties and the ability to tailor their electronic structure through chemical modification. iisc.ac.in OPVs function through a sequence of steps: light absorption by the donor material to form an exciton (B1674681), exciton diffusion to a donor-acceptor interface, exciton dissociation into free charge carriers, and finally, the collection of these carriers at the electrodes. mdpi.com Thiophene-based polymers, such as the widely studied Poly(3-hexylthiophene-2,5-diyl) (P3HT), have been instrumental as donor materials in OPV research. mdpi.comnih.gov
The performance of OPVs is critically dependent on the properties of the donor and acceptor materials. Research has explored novel donor polymers like 2,3,4,5-tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) (TTT-co-P3HT) for use in solar cells. mdpi.comnih.gov Additionally, thiophene-based molecules are used as additives to optimize the morphology of the active layer in high-performance solar cells. For example, 2,5-dichloro-3,4-diiodothiophene (B12099255) has been successfully employed as a volatile solid additive to manipulate the molecular packing of blend films, leading to improved device efficiency. bohrium.com
The general principle of an organic solar cell involves exposing the device to light, which excites the dye (donor) molecules, enabling the conversion of light energy into electrical energy. youtube.com The development of new thiophene derivatives continues to be a major focus in the quest to improve the power conversion efficiency (PCE), cost-effectiveness, and long-term stability of OPVs. mdpi.com
A crucial aspect of designing materials for OPVs is optimizing their ability to absorb light from the solar spectrum, which is directly related to their optical bandgap. A lower bandgap generally allows for the absorption of a broader range of wavelengths, leading to better light-harvesting efficiency. iisc.ac.in
Bandgap engineering in thiophene-based materials is often achieved by creating copolymers or modifying their molecular structure. For instance, copolymerizing carbazole (B46965) with thiophene derivatives has been shown to lower the optical bandgap, resulting in improved light harvesting. iisc.ac.in In another study, a novel donor polymer, TTT-co-P3HT, was synthesized and found to have a broader optical bandgap (2.32 eV) compared to the conventional P3HT (2.21 eV). mdpi.com
The introduction of different functional groups into a D-π-A structure can also effectively tune the energy gap (E_gap). Theoretical studies on derivatives with a thiophene-containing core demonstrated that the presence of strongly electron-attracting nitro groups on the acceptor moiety significantly reduced the E_gap to values as low as 1.491 eV. nih.gov This reduction is a consequence of the group's strong negative inductive activity, which enhances the electron withdrawal from the donor region. nih.gov The electronic and optical properties of polythiophenes are also dependent on the degree of polymerization; as the polymer chain length increases, the band gap decreases, approaching a value of around 2 eV. mdpi.com
Table 1: Optical and Electrochemical Bandgaps of Thiophene-Based Polymers
| Polymer | Optical Bandgap (eV) | Electrochemical Bandgap (eV) | Source(s) |
| TTT-co-P3HT | 2.32 | 2.19 | mdpi.comnih.gov |
| P3HT | 2.21 | 1.97 | mdpi.comnih.gov |
The bulk heterojunction (BHJ) architecture, where the donor and acceptor materials are blended together to form an interpenetrating network, is the most common structure for efficient OPVs. mdpi.com The performance of these devices is quantified by metrics such as power conversion efficiency (PCE), short-circuit current density (Jsc), and open-circuit voltage (Voc).
The choice of materials profoundly impacts BHJ device performance. A device using a dithieno[3,2-b:2',3'-d]thiophene (DDT) and pyrene-based donor blended with the fullerene acceptor C₇₀ (in a 1:4 ratio) achieved a PCE of 3.60%, with a high Voc of 0.98 V and a Jsc of 9.24 mA·cm⁻². mdpi.com In contrast, a device fabricated with the novel TTT-co-P3HT donor and a fullerene acceptor (PC₇₁BM) yielded a much lower PCE of 0.14%. mdpi.comnih.gov This was attributed to insufficient electron/hole separation and charge transfer at the donor-acceptor interface. mdpi.comnih.gov For comparison, a standard P3HT:PC₇₁BM device fabricated under similar conditions showed a PCE of 1.15%. mdpi.comnih.gov
The use of additives can dramatically improve performance. The introduction of the solid additive 2,5-dichloro-3,4-diiodothiophene (SA-T5) into various BHJ systems led to significant PCE enhancements. For example, the PCE of a PM6:L8-BO based device increased to 18.8% with the additive. bohrium.com This improvement was linked to optimized film morphology, which suppressed charge recombination and enhanced charge transport. bohrium.com
Table 2: Performance of Bulk Heterojunction Organic Solar Cells
| Donor:Acceptor System | Additive | Power Conversion Efficiency (PCE) | Source(s) |
| DDT-pyrene:C₇₀ | None | 3.60% | mdpi.com |
| TTT-co-P3HT:PC₇₁BM | None | 0.14% | mdpi.comnih.gov |
| P3HT:PC₇₁BM | None | 1.15% | mdpi.comnih.gov |
| PM6:L8-BO | SA-T5 | 18.8% | bohrium.com |
| PM6:DL8 | SA-T5 | 17.8% | bohrium.com |
| PM6:PY-DT | SA-T5 | 17.6% | bohrium.com |
Nonlinear Optical (NLO) Properties
Thiophene-based organic materials are of significant interest for nonlinear optical (NLO) applications due to their potential for large NLO responses, fast response times, and high damage thresholds. nih.gov These properties make them suitable for technologies such as optical data storage and signal processing. nih.gov The NLO activity in organic molecules, particularly in D-π-A structures, arises from the efficient intramolecular charge transfer from the donor to the acceptor through the conjugated π-system. nih.gov
Research has focused on designing and synthesizing highly polar thiophene derivatives to produce new and efficient materials for NLO applications. rsc.org Both theoretical and experimental studies are conducted to understand and optimize the NLO properties of these compounds.
Second Harmonic Generation (SHG) is a key NLO phenomenon where two photons of the same frequency interact with the NLO material to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength. A fundamental requirement for SHG in the bulk material is a non-centrosymmetric crystal packing arrangement. rsc.orgaps.org
Studies on diaromatic compounds, including phenylethenylthiophene derivatives, have been conducted to find materials for solid-state SHG. rsc.org The crystal structures of these compounds are analyzed to identify non-centrosymmetric polymorphs, which are essential for exhibiting NLO activity. rsc.org In one study, a stilbene (B7821643) derivative polymorph exhibited an SHG activity over 32 times that of the urea (B33335) reference standard, highlighting the importance of crystal engineering in achieving strong NLO effects. rsc.org While specific SHG measurements for Thiophene, 3,4-diethyl-2,5-diphenyl- are not detailed, the research on related structures indicates that thiophene-based molecules can be potent SHG materials if proper crystal symmetry is achieved. rsc.org The search for novel NLO polymorphs is a critical area of research for advancing laser and frequency conversion technologies. rsc.org
The first hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. Enhancing this value is a primary goal of molecular design for NLO materials. In D-π-A systems, the magnitude of β is strongly linked to the efficiency of intramolecular charge transfer.
Theoretical investigations using density functional theory (DFT) have been employed to explore how molecular modifications can enhance hyperpolarizability. A study on non-fullerene derivatives with a DTS(FBTTh₂)₂ core (a complex thiophene-containing structure) systematically varied the terminal acceptor groups to modulate the NLO response. nih.gov The results showed that modifying the acceptor groups had a profound effect on the calculated β values. The introduction of progressively stronger electron-withdrawing groups led to a significant increase in the total first hyperpolarizability (β_total). nih.gov This demonstrates that targeted molecular design, specifically by strengthening the acceptor moiety in a D-π-A framework, is a powerful strategy for enhancing the NLO properties of thiophene-based compounds. nih.gov
Table 3: Calculated First Hyperpolarizability (β_total) for Designed Thiophene-Based Derivatives
| Compound | Description | β_total (x 10⁻²⁷ esu) | Source(s) |
| MSTD7 | Derivative with three nitro groups on the acceptor | 13.44 | nih.gov |
Polymerization Studies and Resulting Polymeric Materials Derived from Thiophene, 3,4 Diethyl 2,5 Diphenyl
Approaches to Conjugated Polythiophenes and Oligothiophenes
The synthesis of conjugated polythiophenes from monomers like a di-halogenated derivative of Thiophene (B33073), 3,4-diethyl-2,5-diphenyl- would likely employ well-established cross-coupling methodologies. These methods are designed to create the essential carbon-carbon bonds that form the polymer backbone. Given the substitution pattern of the monomer, with ethyl groups at the 3 and 4 positions and phenyl groups at the 2 and 5 positions, steric considerations would play a significant role in the polymerization process.
One of the most common and effective methods for synthesizing polythiophenes is through metal-catalyzed cross-coupling reactions. For instance, a Grignard Metathesis (GRIM) polymerization, a type of chain-growth polymerization, could be a viable route. This would involve the preparation of a di-halo derivative of the monomer, which is then reacted with a Grignard reagent and a nickel or palladium catalyst. Another approach is the Stille coupling, which involves the reaction of a di-stannyl derivative with a di-halo derivative, or Suzuki coupling, which uses a di-boronic acid or ester derivative. These methods have been successfully used to create a variety of polythiophene derivatives. acs.org
The synthesis of oligothiophenes, which are shorter, well-defined polymer chains, often utilizes similar coupling strategies but with controlled stoichiometry to limit the chain length. These oligomers are crucial for fundamental studies of the structure-property relationships in conjugated systems.
Regioregularity is a critical parameter in the synthesis of polythiophenes, profoundly influencing the material's electronic and optical properties. It refers to the specific orientation of the monomer units within the polymer chain. For a 3-substituted thiophene, there are three possible couplings: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT). A high degree of HT coupling leads to a more planar polymer backbone, which in turn facilitates stronger π-π stacking between chains and enhances charge carrier mobility.
In the hypothetical polymerization of a 2,5-dihalo-3,4-diethyl-thiophene monomer, the concept of regioregularity as defined for 3-alkylthiophenes would not directly apply in the same way, as the substitution is at the 3 and 4 positions. However, the principle of achieving a well-defined, ordered polymer structure remains paramount. For a monomer like Thiophene, 3,4-diethyl-2,5-diphenyl-, the key would be to ensure a consistent and high-yielding 2,5-coupling to form the polymer chain without significant side reactions or defects that would disrupt the conjugation. The bulky phenyl and ethyl substituents would likely introduce significant steric hindrance, potentially influencing the planarity of the resulting polymer chain and, consequently, its electronic properties.
Living polymerization techniques offer precise control over the molecular weight, polydispersity index (PDI), and architecture of polymers. In the context of conjugated polymers, methods like catalyst-transfer polycondensation (CTP) have emerged as powerful tools for achieving living characteristics. These polymerizations proceed in a chain-growth manner, where the catalyst remains associated with the growing polymer chain.
Applying a living polymerization technique to a monomer derived from Thiophene, 3,4-diethyl-2,5-diphenyl- would, in principle, allow for the synthesis of well-defined block copolymers and other complex architectures. This level of control is highly desirable for tailoring the properties of the resulting materials for specific applications. For example, by incorporating blocks of different conjugated polymers, it is possible to tune the optoelectronic properties or create self-assembling materials with unique nanostructures.
Photoinduced Step-Growth Polymerization Mechanisms
An alternative to metal-catalyzed polymerization is photoinduced polymerization. This method offers spatial and temporal control over the polymerization process and can often be performed under mild conditions. Photoinduced step-growth polymerization of thiophene and its derivatives has been demonstrated, typically involving a photoinitiator that, upon irradiation, initiates a series of reactions leading to polymer formation. psu.eduacs.orgrsc.org
The mechanism often involves a photoinduced electron transfer (PET) process. researchgate.netrsc.org In a typical system, a photosensitizer absorbs light and then transfers an electron to or from the thiophene monomer, generating a radical cation. psu.eduacs.orgresearchgate.net This reactive intermediate can then couple with another monomer or oligomer, leading to the step-wise growth of the polymer chain. psu.eduacs.org Onium salts, such as diphenyliodonium (B167342) salts, have been effectively used as photoinitiators for the polymerization of thiophene. psu.eduacs.org Upon UV irradiation, these salts can generate radical cations that oxidize the thiophene monomer, initiating the polymerization cascade. psu.eduacs.org
Electronic and Optoelectronic Properties of Polymeric Derivatives
The band gap of a conjugated polymer is a crucial parameter that determines its optical absorption and emission characteristics, as well as its performance in electronic devices like solar cells and light-emitting diodes. The band gap can be tuned by modifying the chemical structure of the polymer. For polythiophenes, a common strategy to lower the band gap is to create a donor-acceptor (D-A) alternating copolymer structure.
Table 1: Representative Band Gaps of Substituted Polythiophenes (Note: This table provides general values for illustrative purposes as specific data for poly(3,4-diethyl-2,5-diphenyl-thiophene) is not available.)
| Polymer | Substituent(s) | Typical Band Gap (eV) |
| Poly(3-hexylthiophene) | 3-hexyl | ~2.0 |
| Poly(3,4-ethylenedioxythiophene) | 3,4-ethylenedioxy | ~1.6 |
| Donor-Acceptor Polythiophenes | Alternating electron-donating and -accepting units | < 2.0 |
Charge carrier mobility is a measure of how efficiently charges (electrons or holes) move through a material and is a critical parameter for applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). High charge carrier mobility in polythiophenes is generally associated with a high degree of crystallinity and strong intermolecular π-π stacking.
For a polymer of Thiophene, 3,4-diethyl-2,5-diphenyl-, the bulky substituents would likely have a profound effect on the polymer's ability to form well-ordered, crystalline domains. The ethyl and phenyl groups would create significant steric hindrance, potentially forcing the polymer chains into a more amorphous or less ordered conformation. This could, in turn, limit the charge carrier mobility. However, the introduction of phenyl groups can sometimes lead to enhanced π-stacking interactions if the packing geometry is favorable. Therefore, the actual charge carrier mobility would depend on the complex interplay between the steric and electronic effects of the substituents and the resulting solid-state morphology of the polymer.
Table 2: Representative Charge Carrier Mobilities of Substituted Polythiophenes (Note: This table provides general values for illustrative purposes as specific data for poly(3,4-diethyl-2,5-diphenyl-thiophene) is not available.)
| Polymer | Regioregularity | Typical Hole Mobility (cm²/Vs) |
| Regiorandom Poly(3-hexylthiophene) | Low | 10⁻⁵ to 10⁻⁴ |
| Regioregular Poly(3-hexylthiophene) | High (>95% HT) | 10⁻³ to 10⁻¹ |
| Highly Crystalline Polythiophenes | High | > 0.1 |
Supramolecular Assembly and Self-Organization in Polymeric Systems
Information not available in the public domain.
Emerging Research Directions and Future Outlook for Thiophene, 3,4 Diethyl 2,5 Diphenyl
Exploration of Novel Device Architectures and Integration
A review of scientific and engineering databases indicates that Thiophene (B33073), 3,4-diethyl-2,5-diphenyl- has not been specifically investigated for integration into novel device architectures. There are no published reports on its use as a component in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaic (OPV) cells. Consequently, there is no data available on its performance in such devices.
Advanced Characterization Techniques for Dynamic Processes
Detailed studies employing advanced characterization techniques to investigate the dynamic processes of Thiophene, 3,4-diethyl-2,5-diphenyl- are not found in the current body of scientific literature. Information regarding its excited-state dynamics, charge transport mechanisms, or conformational changes under different stimuli, which would typically be investigated using techniques like time-resolved spectroscopy or advanced microscopy, is not available.
Theoretical Prediction and Validation of Functional Properties
There is a lack of published theoretical studies focused on predicting the functional properties of Thiophene, 3,4-diethyl-2,5-diphenyl-. Computational modeling, such as Density Functional Theory (DFT) calculations, which are often used to predict molecular geometry, electronic structure, and optical properties, has not been reported for this specific compound. As a result, there is no theoretically predicted data to be validated against experimental findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
